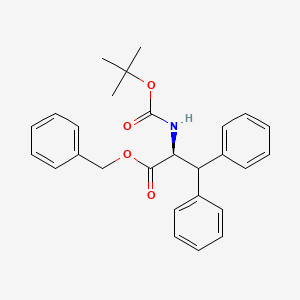

N-Boc-3,3-diphenyl-L-alanine Benzyl ester

CAS No.:

Cat. No.: VC13651540

Molecular Formula: C27H29NO4

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H29NO4 |

|---|---|

| Molecular Weight | 431.5 g/mol |

| IUPAC Name | benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoate |

| Standard InChI | InChI=1S/C27H29NO4/c1-27(2,3)32-26(30)28-24(25(29)31-19-20-13-7-4-8-14-20)23(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23-24H,19H2,1-3H3,(H,28,30)/t24-/m0/s1 |

| Standard InChI Key | XFISHIKNOUFXJK-DEOSSOPVSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Properties

Molecular Architecture

N-Boc-3,3-diphenyl-L-alanine benzyl ester (CAS 915750-93-5) has the molecular formula C27H29NO4 and a molecular weight of 431.52 g/mol . The Boc group (tert-butoxycarbonyl) protects the α-amino group, while the benzyl ester safeguards the carboxyl group. The β-carbon of the alanine backbone is substituted with two phenyl rings, introducing steric bulk and influencing the compound’s conformational flexibility .

The L-configuration at the α-carbon ensures compatibility with natural peptide synthesis protocols, minimizing racemization risks during coupling reactions .

Physicochemical Characteristics

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 120 °C | |

| Predicted Boiling Point | 580.8 ± 50.0 °C | |

| Density | 1.139 ± 0.06 g/cm³ | |

| pKa | 10.80 ± 0.46 |

The relatively high melting point reflects strong intermolecular forces due to aromatic stacking and hydrogen bonding. The Boc group’s lipophilic nature enhances solubility in organic solvents like dichloromethane and tetrahydrofuran, facilitating its use in solid-phase peptide synthesis (SPPS) .

Synthesis and Manufacturing

General Synthetic Strategy

The synthesis of N-Boc-3,3-diphenyl-L-alanine benzyl ester typically involves three stages:

-

Esterification: L-alanine derivatives are reacted with benzyl halides to form the benzyl ester .

-

Boc Protection: The amino group is protected using di-tert-butyl dicarbonate under basic conditions .

-

Phenyl Substitution: Electrophilic aromatic substitution or cross-coupling reactions introduce phenyl groups at the β-carbon .

A patent describing analogous N-methylated amino acid benzyl esters highlights the use of benzyl protection and trifluoroacetyl groups, though the methodology adapts to Boc protection with minimal racemization .

Optimized Reaction Conditions

In a representative procedure :

-

Step 1: L-alanine reacts with benzyl bromide in the presence of potassium carbonate to yield alanine benzyl ester.

-

Step 2: The amino group is Boc-protected using di-tert-butyl dicarbonate in a 1,4-dioxane/water mixture, followed by pH adjustment and extraction .

-

Step 3: Palladium-catalyzed Suzuki-Miyaura coupling installs the diphenyl groups, leveraging aryl boronic acids and palladium catalysts .

Critical parameters include maintaining anhydrous conditions during Boc protection and optimizing coupling temperatures to preserve stereochemistry .

Applications in Peptide Science

Peptide Synthesis

The benzyl ester group is selectively cleaved via hydrogenolysis, while the Boc group is removed under acidic conditions (e.g., trifluoroacetic acid). This orthogonal protection enables sequential deprotection during SPPS, allowing precise control over peptide chain elongation .

Conformational Studies

The 3,3-diphenyl substituents restrict rotational freedom around the Cα-Cβ bond, stabilizing β-turn and helical conformations in model peptides. Nuclear magnetic resonance (NMR) studies reveal that these modifications reduce conformational entropy, enhancing receptor binding affinity in therapeutic peptides .

Industrial and Research Use

Drug Discovery

Incorporating 3,3-diphenylalanine residues into peptide backbones improves metabolic stability and membrane permeability. Case studies highlight its role in developing protease inhibitors and G protein-coupled receptor (GPCR) agonists, where enhanced hydrophobicity augments target engagement .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (~72%) in Boc protection steps, necessitating iterative optimization . Scalability is further hindered by the cost of palladium catalysts in cross-coupling reactions .

Innovations in Catalysis

Emerging photoredox catalysis techniques promise to streamline phenyl group installation, reducing reliance on transition metals. Additionally, enzymatic resolution methods could improve enantiomeric excess for large-scale production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume